2-Chloro-5-nitroaniline

Description

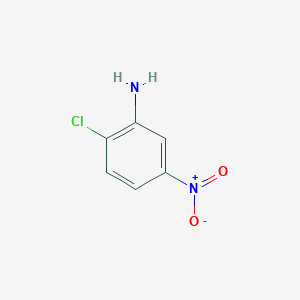

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIXNFOTNVKIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038827 | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Gold colored powder; [MSDSonline] | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in acetone, ether, ethanol, acetic acid | |

| Record name | 2-CHLORO-5-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000485 [mmHg] | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow needles from petroleum ether | |

CAS No. |

6283-25-6 | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-5-NITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO198891S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-5-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

121 °C | |

| Record name | 2-CHLORO-5-NITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitroaniline (CAS: 6283-25-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Chloro-5-nitroaniline (CAS number 6283-25-6), a key chemical intermediate. This document collates essential physicochemical data, detailed safety and handling information, spectroscopic data, and a thorough experimental protocol for its synthesis. The information is presented to support its application in research, particularly in the fields of medicinal chemistry, dye manufacturing, and agrochemical development.

Chemical and Physical Properties

This compound is a yellow to light brown crystalline solid at room temperature.[1] Its molecular structure, featuring a chlorinated and nitrated aniline (B41778) ring, makes it a valuable precursor in various organic syntheses. The strategic placement of the chloro, nitro, and amino groups on the benzene (B151609) ring significantly influences its reactivity and utility as a building block for more complex molecules. It is an important intermediate in the production of dyes and has potential applications in the pharmaceutical and agrochemical industries.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6283-25-6 | [1][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][3] |

| Molecular Weight | 172.57 g/mol | [4][5] |

| Appearance | Light yellow to amber to dark green powder/crystal | [2][6] |

| Melting Point | 118-121 °C | [1][6] |

| Boiling Point | 314.6 °C at 760 mmHg | [1] |

| Density | 1.494 g/cm³ | [1] |

| Solubility | Soluble in acetone, ether, and ethanol.[4] | [4] |

| Flash Point | 144.1 °C | [1] |

| Vapor Pressure | 4.85 x 10⁻⁴ mmHg at 25 °C (estimated) | [1] |

| Refractive Index | 1.646 | [1] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory or industrial setting.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements includes, but is not limited to:

-

Prevention: P260, P262, P264, P270, P271, P273, P280, P284

-

Response: P301+P310, P302+P352, P304+P340, P310, P320, P361, P391

-

Storage: P403+P233, P405

-

Disposal: P501

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (500 MHz, CDCl₃): δ 7.21–7.11 (m, 2 H), 6.97–6.89 (m, 1 H), 4.40 (br, 2 H) | |

| ¹³C NMR | (125 MHz, CDCl₃): δ 148.34, 145.99, 132.28, 119.38, 114.96, 110.94 | |

| Mass Spectrum (EI) | Major peaks can be observed in the NIST WebBook. | |

| IR Spectrum | Available through various chemical databases. |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound from 3-chloroaniline (B41212).

4.1. Synthesis of this compound via Formylation, Nitration, and Hydrolysis

This three-step synthesis provides a reliable method for the laboratory-scale preparation of this compound.

Step 1: Formylation of 3-chloroaniline

-

In a suitable reaction vessel, acylate 3-chloroaniline with formic acid in an organic solvent such as isopropyl ether, propyl ether, butyl ether, or benzene.

-

Heat the reaction mixture to reflux temperature for 1 to 1.5 hours to form the intermediate N-(3-chlorophenyl)formamide.

Step 2: Nitration of N-(3-chlorophenyl)formamide

-

Cool the reaction mixture containing the intermediate from Step 1.

-

Treat the intermediate with a mixture of nitric acid and acetic anhydride (B1165640) at a temperature range of -5 to 10 °C for 2.0 to 2.5 hours. This introduces the nitro group, leading to the formation of N-(2-chloro-5-nitrophenyl)formamide.

Step 3: Hydrolysis to this compound

-

To the reaction mixture containing the nitrated intermediate, add a 20-25% sodium hydroxide (B78521) solution.

-

Heat the mixture under reflux conditions for 1 to 1.5 hours to hydrolyze the formyl group.

-

Cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with cold water.

-

Dry the product in an oven at 60-80 °C.

The overall yield for this process is reported to be over 60%, with a product purity of more than 98%.

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: A schematic of the three-step synthesis of this compound.

Diagram 2: Logical Relationship of Key Properties and Applications

Caption: Interrelation of properties and applications of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 4. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Chloro-5-nitroaniline

An In-depth Technical Guide to 2-Chloro-5-nitroaniline

Introduction

This compound, with the CAS number 6283-25-6, is an aromatic amine compound characterized by a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and an amino group.[1][2] It typically appears as a yellow to light brown crystalline powder.[1] This compound is not naturally occurring and is produced through industrial chemical synthesis.[1] It serves as a crucial intermediate in the manufacturing of various organic products, including dyes, pigments, agrochemicals, and active pharmaceutical ingredients.[1][3][4] In the field of medicinal chemistry, it is utilized as a building block for synthesizing compounds with potential antimicrobial and antifungal properties.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a comprehensive overview of its properties under various conditions.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol [2][5][6] |

| Appearance | Light yellow to amber to dark green powder/crystal[3][6] |

| Melting Point | 118-121 °C[1][6][7] |

| Boiling Point | 314.6 °C at 760 mmHg[1] |

| Density | 1.494 g/cm³[1] |

| Solubility | Soluble in Acetone, Ether, Ethanol.[5] Limited information on water solubility. |

| Flash Point | 144.1 °C[1] |

| Vapor Pressure | 4.85 x 10⁻⁴ mmHg at 25 °C (estimated)[1] |

| Refractive Index | 1.646[1] |

Chemical Properties

The chemical identifiers and key chemical properties of this compound are detailed in the following table. These identifiers are essential for regulatory compliance, database searches, and chemical synthesis planning.

| Identifier | Value |

| IUPAC Name | This compound[2][8] |

| CAS Number | 6283-25-6[2][7] |

| EINECS | 228-498-7[1] |

| SMILES | NC1=C(Cl)C=CC(=C1)N(=O)=O[2] |

| InChI | InChI=1S/C6H5ClN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2[9] |

| InChIKey | KWIXNFOTNVKIGM-UHFFFAOYSA-N[2][9] |

| Polar Surface Area (PSA) | 71.84 Ų[1] |

| LogP | 2.93480[1] |

Spectral Data

Spectral data is fundamental for the structural elucidation and confirmation of this compound.

| Spectral Data Type | Key Features |

| ¹H NMR | A singlet peak at 4.42 ppm is attributed to the NH₂ group. Multiplet signals between 7.27 and 7.61 ppm are ascribed to the CH bonds in different environments.[4] |

| ¹³C NMR | Peaks at 147.5, 143.68, 129.92, and 125.26 ppm are due to aromatic carbons and C=C bonds. Peaks near 113.28 and 109.72 ppm are indexed to nitriles.[4] |

| Crystal Structure | Single-crystal X-ray diffraction analysis indicates a monoclinic crystal structure with the space group P21/c.[4][10] |

Reactivity and Stability

Stability : this compound is stable under normal storage conditions.[7] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5]

Reactivity :

-

Incompatible Materials : It is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[7]

-

Hazardous Decomposition Products : Upon decomposition, it may emit nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[7]

-

Hazardous Polymerization : No information available, but it is not expected to occur.[7]

Experimental Protocols

Synthesis of 5-Chloro-2-nitroaniline

A common method for the synthesis of the related isomer, 5-Chloro-2-nitroaniline, involves the amination of 2,4-dichloronitrobenzene (B57281). While this protocol is for an isomer, it illustrates a typical synthetic approach for such compounds.

Materials:

-

2,4-dichloronitrobenzene

-

Liquid ammonia (B1221849)

-

Water

Procedure:

-

Add 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene to a 3 L autoclave.[11]

-

Seal the autoclave and replace the internal atmosphere with nitrogen.[11]

-

Introduce 14.1 mol of liquid ammonia into the autoclave.[11]

-

Heat the mixture to 160°C and maintain the reaction for 8 hours.[11]

-

Cool the autoclave to 40°C and vent the excess ammonia.[11]

-

Open the autoclave and transfer the resulting solid-liquid mixture into 800 mL of water.[11]

-

Continue cooling the mixture to 10°C and then filter to collect the solid product.[11]

-

Wash the filter cake with water, followed by stirring and re-filtering.[11]

-

Purify the obtained solid by recrystallization from methanol to yield the final product.[11]

Purification

The crude product from the synthesis is typically purified by recrystallization.[11] Methanol is a commonly used solvent for this purpose.[11] Silica gel column chromatography, with an eluent such as a petroleum ether/ethyl acetate (B1210297) mixture, can also be employed for purification.[12]

Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the purity and confirm the molecular weight of the compound.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the molecular structure.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the presence of functional groups.[4]

-

X-ray Diffraction (XRD) : To confirm the crystal structure of the solid material.[4]

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the synthesis of 5-Chloro-2-nitroaniline.

Logical Relationship of Properties

Caption: Interrelation of properties and applications for this compound.

Safety Information

This compound is considered a hazardous chemical.[7]

-

Toxicity : It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[7][13]

-

Target Organs : May cause damage to the blood and hematopoietic system through prolonged or repeated exposure.[7]

-

Handling : Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[13][14] Avoid breathing dust and prevent contact with skin and eyes.[7][13]

-

Environmental Hazards : The substance is toxic to aquatic life with long-lasting effects.[13]

Conclusion

This compound is a synthetically produced chemical with significant industrial importance, particularly as an intermediate in the synthesis of dyes and pharmaceuticals.[1][3] Its physical and chemical properties, including its reactivity profile, are well-documented, allowing for its effective use in various chemical processes. A thorough understanding of its characteristics, coupled with strict adherence to safety protocols, is essential for its handling and application in research and industrial settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS 6283-25-6 [matrix-fine-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 6283-25-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. shuangdingchemistry.com [shuangdingchemistry.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Benzenamine, 2-chloro-5-nitro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. 2-Chloro-5-nitro-benzamine | 6283-25-6 [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. echemi.com [echemi.com]

A Technical Guide to 2-Chloro-5-nitroaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitroaniline is a key chemical intermediate with significant applications in the synthesis of dyes, pigments, and, most notably, pharmacologically active compounds. Its unique molecular architecture, featuring a benzene (B151609) ring substituted with chloro, nitro, and amino groups, makes it a versatile precursor for the construction of complex heterocyclic systems. The presence of these functional groups at specific positions—a chlorine atom at the ortho-position and a nitro group at the meta-position relative to the amino group—governs its reactivity and makes it an indispensable building block in medicinal chemistry.[1]

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. Furthermore, it illustrates its application in the synthesis of benzimidazole (B57391) derivatives, a class of compounds widely explored in drug development for their potential as kinase inhibitors and other therapeutic agents.[2][3]

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol [1] |

| CAS Number | 6283-25-6[4] |

| Appearance | Light yellow to amber crystalline solid[1] |

| Melting Point | 118-121 °C[5] |

| Boiling Point | 314.6 °C at 760 mmHg[5] |

| Density | 1.494 g/cm³[5] |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and ethyl acetate; sparingly soluble in water. |

| IUPAC Name | This compound[6] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])N)Cl[7] |

| InChI Key | KWIXNFOTNVKIGM-UHFFFAOYSA-N[6] |

Spectroscopic Data

| Spectrum Type | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | δ 7.26 (d, J = 8.6 Hz, 1H), 7.13 (d, J = 2.6 Hz, 1H), 6.78 (dd, J = 8.6, 2.7 Hz, 1H), 4.00 (s, 2H)[7] |

| ¹³C NMR | CDCl₃ | δ 148.34, 145.99, 132.28, 119.38, 114.96, 110.94[7] |

| IR | Spectra available, characteristic peaks for N-H, C-N, C-Cl, and N-O stretching are expected.[8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a benzimidazole derivative.

Protocol 1: Synthesis of this compound from m-Dichlorobenzene

This protocol follows a two-step process involving the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene (B57281), followed by a high-pressure amination reaction.[9]

Step 1: Nitration of m-Dichlorobenzene

-

Reagent Preparation: Prepare a mixed acid solution by slowly adding 0.701 mol of 95% nitric acid to 0.714 mol of concentrated sulfuric acid in a flask, with cooling.

-

Reaction Setup: In a three-necked flask equipped with a stirrer and thermometer, add 0.68 mol of m-dichlorobenzene. Cool the flask in an ice bath to below 20°C.

-

Nitration: Slowly add the prepared mixed acid to the m-dichlorobenzene, ensuring the reaction temperature is maintained between 35-45°C.

-

Reaction Completion: After the addition is complete, continue stirring at 45°C for 1 hour.

-

Work-up: Allow the mixture to stand and separate the layers. Wash the organic layer with water and then with a dilute alkali solution to obtain crude 2,4-dichloronitrobenzene.

-

Purification: Dissolve the crude product in 200 mL of 95% ethanol and heat until fully dissolved. Cool the solution to 10°C with stirring to induce crystallization. Filter the needle-like crystals and dry to yield the purified 2,4-dichloronitrobenzene.[10]

Step 2: Amination of 2,4-Dichloronitrobenzene

-

Reaction Setup: In a high-pressure amination autoclave, add the 2,4-dichloronitrobenzene obtained from Step 1.

-

Amination: Introduce liquid ammonia (B1221849) into the autoclave. Heat the mixture to 140-150°C, maintaining the pressure between 7.0-8.5 MPa, for 5-6 hours.[9]

-

Work-up: After the reaction period, cool the autoclave and carefully relieve the pressure to 0.5 MPa. Transfer the reaction mixture to a washing vessel.

-

Purification: Wash the mixture with water to remove ammonium (B1175870) chloride. Filter the solid product to obtain a filter cake of crude this compound.

-

Final Purification: The crude product can be further purified by recrystallization from methanol (B129727) to yield high-purity this compound.[9]

Protocol 2: Synthesis of 5-Chloro-2-phenyl-1H-benzimidazole

This protocol demonstrates the utility of this compound as a precursor for heterocyclic synthesis, specifically for a benzimidazole derivative, via a one-pot reductive cyclocondensation.

-

Reaction Setup: To a round-bottom flask, add this compound (1 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.2 mmol) in water.

-

Reductive Cyclization: Add Zinc dust (3 mmol) and Sodium bisulfite (NaHSO₃) (2 mmol) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 5-Chloro-2-phenyl-1H-benzimidazole.[11]

Key Synthetic Workflows and Logical Relationships

The synthesis of this compound and its subsequent conversion to a biologically relevant scaffold like benzimidazole can be visualized as a logical workflow. These diagrams, generated using the DOT language, illustrate the sequence of chemical transformations.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. shuangdingchemistry.com [shuangdingchemistry.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C6H5ClN2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. rsc.org [rsc.org]

- 8. 5-Chloro-2-nitroaniline(1635-61-6) IR Spectrum [chemicalbook.com]

- 9. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. pcbiochemres.com [pcbiochemres.com]

Solubility of 2-Chloro-5-nitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-5-nitroaniline in a range of common organic solvents. The data and methodologies presented herein are critical for professionals involved in the synthesis, purification, formulation, and overall development of drug candidates and other chemical products where this compound is a key intermediate.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in twelve organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of this compound in these solvents at temperatures ranging from 278.15 K to 318.15 K.[1][2] The data indicates that solubility increases with a rise in temperature across all tested solvents.[1][2]

At any given temperature, the mole fraction solubility of this compound was found to be highest in N-methylpyrrolidone (NMP) and lowest in isopropanol.[2] The general order of decreasing solubility at a constant temperature is: NMP > acetone (B3395972) > 2-butanone (B6335102) > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > acetonitrile (B52724) > toluene (B28343) > ethanol (B145695) > n-propanol > methanol (B129727) > 1-butanol (B46404) > isopropanol.[1][2]

| Solvent | Temperature (K) | Mole Fraction Solubility (10²x) |

| Methanol | 278.15 | 0.489 |

| 283.15 | 0.583 | |

| 288.15 | 0.694 | |

| 293.15 | 0.826 | |

| 298.15 | 0.983 | |

| 303.15 | 1.171 | |

| 308.15 | 1.394 | |

| 313.15 | 1.658 | |

| 318.15 | 1.971 | |

| Ethanol | 278.15 | 0.531 |

| 283.15 | 0.625 | |

| 288.15 | 0.735 | |

| 293.15 | 0.865 | |

| 298.15 | 1.019 | |

| 303.15 | 1.199 | |

| 308.15 | 1.414 | |

| 313.15 | 1.666 | |

| 318.15 | 1.964 | |

| n-Propanol | 278.15 | 0.389 |

| 283.15 | 0.463 | |

| 288.15 | 0.551 | |

| 293.15 | 0.658 | |

| 298.15 | 0.785 | |

| 303.15 | 0.938 | |

| 308.15 | 1.121 | |

| 313.15 | 1.339 | |

| 318.15 | 1.597 | |

| Isopropanol | 278.15 | 0.299 |

| 283.15 | 0.358 | |

| 288.15 | 0.428 | |

| 293.15 | 0.514 | |

| 298.15 | 0.617 | |

| 303.15 | 0.741 | |

| 308.15 | 0.890 | |

| 313.15 | 1.069 | |

| 318.15 | 1.282 | |

| 1-Butanol | 278.15 | 0.342 |

| 283.15 | 0.406 | |

| 288.15 | 0.482 | |

| 293.15 | 0.574 | |

| 298.15 | 0.683 | |

| 303.15 | 0.814 | |

| 308.15 | 0.970 | |

| 313.15 | 1.156 | |

| 318.15 | 1.378 | |

| Acetonitrile | 278.15 | 1.056 |

| 283.15 | 1.229 | |

| 288.15 | 1.430 | |

| 293.15 | 1.664 | |

| 298.15 | 1.939 | |

| 303.15 | 2.261 | |

| 308.15 | 2.640 | |

| 313.15 | 3.086 | |

| 318.15 | 3.612 | |

| Acetone | 278.15 | 2.029 |

| 283.15 | 2.348 | |

| 288.15 | 2.716 | |

| 293.15 | 3.143 | |

| 298.15 | 3.639 | |

| 303.15 | 4.215 | |

| 308.15 | 4.886 | |

| 313.15 | 5.669 | |

| 318.15 | 6.582 | |

| 2-Butanone | 278.15 | 1.802 |

| 283.15 | 2.091 | |

| 288.15 | 2.425 | |

| 293.15 | 2.812 | |

| 298.15 | 3.262 | |

| 303.15 | 3.785 | |

| 308.15 | 4.394 | |

| 313.15 | 5.103 | |

| 318.15 | 5.928 | |

| Ethyl Acetate | 278.15 | 1.218 |

| 283.15 | 1.411 | |

| 288.15 | 1.635 | |

| 293.15 | 1.895 | |

| 298.15 | 2.196 | |

| 303.15 | 2.546 | |

| 308.15 | 2.954 | |

| 313.15 | 3.428 | |

| 318.15 | 3.980 | |

| 1,4-Dioxane | 278.15 | 1.583 |

| 283.15 | 1.821 | |

| 288.15 | 2.093 | |

| 293.15 | 2.404 | |

| 298.15 | 2.760 | |

| 303.15 | 3.168 | |

| 308.15 | 3.636 | |

| 313.15 | 4.173 | |

| 318.15 | 4.790 | |

| Toluene | 278.15 | 0.581 |

| 283.15 | 0.686 | |

| 288.15 | 0.811 | |

| 293.15 | 0.957 | |

| 298.15 | 1.129 | |

| 303.15 | 1.332 | |

| 308.15 | 1.571 | |

| 313.15 | 1.851 | |

| 318.15 | 2.181 | |

| N-Methylpyrrolidone | 278.15 | 2.261 |

| 283.15 | 2.718 | |

| 288.15 | 3.269 | |

| 293.15 | 3.931 | |

| 298.15 | 4.729 | |

| 303.15 | 5.690 | |

| 308.15 | 6.848 | |

| 313.15 | 8.241 | |

| 318.15 | 9.919 |

Experimental Protocol for Solubility Determination

The following methodology outlines the isothermal saturation method used to obtain the quantitative solubility data presented above.

1. Materials:

-

Solute: this compound (purity > 99.0%).

-

Solvents: Methanol, ethanol, n-propanol, isopropanol, 1-butanol, acetonitrile, acetone, 2-butanone, ethyl acetate, 1,4-dioxane, toluene, and N-methylpyrrolidone (all of analytical grade).

2. Apparatus:

-

Jacketed glass vessel (100 mL) equipped with a magnetic stirrer.

-

Water bath with a temperature controller (accuracy of ±0.05 K).

-

High-Performance Liquid Chromatography (HPLC) system.

-

Analytical balance (accuracy of ±0.1 mg).

3. Procedure:

-

An excess amount of this compound is added to a known mass of the selected solvent in the jacketed glass vessel.

-

The mixture is continuously stirred at a constant temperature, maintained by the water bath, for at least 24 hours to ensure that equilibrium is reached.

-

After stirring, the solution is allowed to stand undisturbed for at least 8 hours to allow for the sedimentation of undissolved solid particles.

-

A sample of the supernatant is carefully withdrawn using a preheated or precooled syringe to match the experimental temperature.

-

The collected sample is immediately filtered through a 0.45 μm syringe filter into a pre-weighed vial.

-

The mass of the collected filtrate is determined using the analytical balance.

-

The filtered sample is then diluted with the respective solvent for analysis.

4. Analysis:

-

The concentration of this compound in the diluted sample is determined using a calibrated HPLC system.

-

The mole fraction solubility is then calculated from the measured concentration and the masses of the solute and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-5-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document outlines the experimentally determined physical constants of the compound, details the methodologies for these measurements, and presents a typical synthesis workflow.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The following table summarizes the reported values for these properties.

| Physical Property | Value |

| Melting Point | 118-121 °C |

| Boiling Point | 314.6 °C at 760 mmHg |

Experimental Protocols

The determination of melting and boiling points is fundamental to the characterization of a pure chemical substance. Below are detailed protocols for these experimental procedures.

Determination of Melting Point

The melting point of this compound is typically determined using the capillary method, often with a Thiele tube or a modern digital melting point apparatus.

Apparatus and Materials:

-

Thiele tube or digital melting point apparatus

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

This compound, finely powdered

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The thermometer and attached capillary are then immersed in the heating oil within the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube promotes convection currents, ensuring uniform heating of the oil and the sample.

-

Observation: The temperature is raised at a rate of 1-2 °C per minute as the melting point is approached. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

A study on the characterization of this compound also utilized thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its thermal behavior. The DTA curve showed a sharp endothermic peak at 122 °C, corresponding to the melting point of the material.[1]

Determination of Boiling Point

The boiling point of liquid compounds can also be determined using a Thiele tube setup, adapted for liquids.

Apparatus and Materials:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil

-

Bunsen burner or heating mantle

-

This compound (if in liquid form or dissolved in a high-boiling solvent)

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in the small test tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in the heating oil within the Thiele tube.

-

Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Synthesis Workflow

This compound is synthesized through a multi-step process. A common method involves the nitration of a chlorinated benzene (B151609) derivative followed by amination. The following diagram illustrates a typical synthesis pathway.

References

Spectroscopic Profile of 2-Chloro-5-nitroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-nitroaniline (CAS No: 6283-25-6), a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₅ClN₂O₂

-

Molecular Weight: 172.57 g/mol

-

Appearance: Yellow crystalline solid

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals three distinct signals in the aromatic region and a broad signal corresponding to the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.26 | d | 8.6 | H-3 |

| 7.13 | d | 2.6 | H-6 |

| 6.78 | dd | 8.6, 2.7 | H-4 |

| 4.00 | s (br) | -NH₂ |

Solvent: CDCl₃, Instrument Frequency: 500 MHz[1]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the aromatic ring.

| Chemical Shift (δ) ppm | Assignment |

| 148.34 | C-2 |

| 145.99 | C-5 |

| 132.28 | C-4 |

| 119.38 | C-6 |

| 114.96 | C-1 |

| 110.94 | C-3 |

Solvent: CDCl₃, Instrument Frequency: 125 MHz[1]

Infrared (IR) Spectroscopic Data

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3431, 3319 | Strong | N-H stretching (asymmetric and symmetric) |

| 3099 | Medium | Aromatic C-H stretching |

| 1625 | Strong | N-H bending (scissoring) |

| 1507 | Strong | Asymmetric NO₂ stretching |

| 1347 | Strong | Symmetric NO₂ stretching |

| 1042 | Medium | C-N stretching |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The major fragments observed for this compound are listed.

| m/z | Relative Intensity (%) | Assignment |

| 172 | 100 | [M]⁺ (Molecular Ion) |

| 142 | 20 | [M - NO]⁺ |

| 126 | 15 | [M - NO₂]⁺ |

| 111 | 30 | [M - NO₂ - HCN]⁺ |

| 99 | 45 | [C₅H₃ClN]⁺ |

| 75 | 50 | [C₅H₃Cl]⁺ |

Experimental Protocols

Standardized protocols for the acquisition of the presented spectroscopic data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: The spectra are recorded on a 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture is then compressed in a pellet die under high pressure (approximately 8-10 tons) to form a transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. Subsequently, the spectrum of the sample pellet is acquired over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for the analysis of semi-volatile organic compounds.

-

Ionization: Electron Ionization (EI) is employed, with the electron energy set to a standard of 70 eV.

-

Mass Analysis: The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

-

Data Acquisition and Processing: The ion abundances are plotted against their m/z values to generate the mass spectrum. The resulting spectrum is analyzed to identify the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Synthesis of 2-Chloro-5-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-5-nitroaniline, a key intermediate in the production of various pharmaceuticals, dyes, and agrochemicals. The document details established experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic routes for enhanced clarity.

Introduction

This compound (CAS No: 1635-61-6) is an aromatic amine containing both a chloro and a nitro functional group.[1] Its molecular structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. This guide outlines the most common and effective methods for its laboratory and industrial-scale preparation.

Primary Synthesis Pathways

There are two principal, well-established routes for the synthesis of this compound, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of production, and safety infrastructure.

Pathway 1: Three-Step Synthesis from 3-Chloroaniline (B41212)

This widely-used method involves the protection of the amino group, followed by nitration and subsequent deprotection. This sequence ensures regioselective nitration at the desired position. The overall process can be summarized in three key stages: acylation, nitration, and hydrolysis.[2][3]

Logical Flow of Pathway 1

Caption: Three-step synthesis of this compound from 3-Chloroaniline.

Pathway 2: Amination of 2,4-Dichloronitrobenzene (B57281)

This alternative route involves the nucleophilic aromatic substitution of a chlorine atom on 2,4-Dichloronitrobenzene with an amino group. This is typically achieved through a high-pressure reaction with ammonia (B1221849).[4][5]

Logical Flow of Pathway 2

Caption: Direct amination of 2,4-Dichloronitrobenzene to yield this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in each synthesis pathway.

Detailed Protocol for Pathway 1

Step 1: Acylation of 3-Chloroaniline

-

Objective: To protect the amino group of 3-chloroaniline as an acetamide (B32628) to direct the subsequent nitration.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline in a suitable organic solvent such as glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product, N-(3-chlorophenyl)acetamide.

-

Filter the solid, wash with cold water, and dry.

-

Step 2: Nitration of N-(3-chlorophenyl)acetamide

-

Objective: To introduce a nitro group at the ortho-position to the amino group and para- to the chloro group.

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Add the dried N-(3-chlorophenyl)acetamide to concentrated sulfuric acid and cool the mixture to 0-5 °C.

-

Slowly add the prepared nitrating mixture to the acetamide solution, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the resulting solid, wash thoroughly with cold water to remove excess acid, and dry.

-

Step 3: Hydrolysis of 5-Chloro-2-nitroacetanilide

-

Objective: To deprotect the acetyl group to yield the final product, this compound.

-

Procedure:

-

Suspend the dried 5-chloro-2-nitroacetanilide in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture under reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[3]

-

Cool the reaction mixture to room temperature.

-

If acidic hydrolysis was performed, neutralize with a base to precipitate the product. If basic hydrolysis was used, the product may precipitate upon cooling.

-

Filter the yellow solid, wash with water, and recrystallize from a suitable solvent like ethanol (B145695) or methanol (B129727) to obtain pure this compound.

-

Detailed Protocol for Pathway 2

-

Objective: To synthesize this compound via nucleophilic aromatic substitution.

-

Procedure:

-

Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a suitable solvent such as toluene.[4]

-

Seal the autoclave and purge with an inert gas like nitrogen.

-

Introduce aqueous or liquid ammonia into the autoclave.[4]

-

Heat the mixture to a temperature in the range of 150-170 °C, which will generate high pressure.[4]

-

Maintain the reaction at this temperature for 6-8 hours with constant stirring.[4]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Transfer the reaction mixture and filter to remove any inorganic salts.

-

The filtrate is then concentrated to remove the solvent, and the crude product is isolated.

-

Purify the crude this compound by recrystallization from methanol or ethanol.[4]

-

Quantitative Data Summary

The following tables summarize the quantitative data associated with the described synthesis pathways.

Table 1: Reaction Conditions and Yields for Pathway 1 (from 3-Chloroaniline)

| Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Acylation | Acetic Anhydride, Acetic Acid | 0 - 25 | 1 - 2 | >95 | >98 | [3] |

| Nitration | HNO₃, H₂SO₄ | 0 - 10 | 2 - 3 | ~70-80 | >95 | [2] |

| Hydrolysis | NaOH (aq) or H₂SO₄ (aq) | Reflux | 1 - 2 | >90 | >98 | [3] |

| Overall | ~60 | >98 | [3] |

Table 2: Reaction Conditions and Yields for Pathway 2 (from 2,4-Dichloronitrobenzene)

| Step | Key Reagents | Temperature (°C) | Pressure | Time (h) | Yield (%) | Purity (%) | Reference |

| Amination | Ammonia, Toluene | 160 | High | 8 | 91.2 | 99.2 | [4] |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the choice of method dependent on specific laboratory or industrial constraints. The three-step synthesis from 3-chloroaniline offers a reliable and high-purity route, while the direct amination of 2,4-dichloronitrobenzene provides a more atom-economical pathway, albeit requiring specialized high-pressure equipment. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the efficient and safe synthesis of this important chemical intermediate.

References

- 1. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 2. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 3. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

hazards and safety precautions for 2-Chloro-5-nitroaniline

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Chloro-5-nitroaniline

This guide provides comprehensive safety and handling information for this compound (CAS No. 6283-25-6), tailored for researchers, scientists, and drug development professionals. The following sections detail the toxicological properties, physicochemical characteristics, and essential safety protocols required for the safe handling and use of this compound.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. Exposure through oral, dermal, or inhalation routes can be fatal.[1][2][3] It may also cause damage to organs, specifically the blood and hematopoietic system, through prolonged or repeated exposure.[4][5] The compound is recognized as a combustible dust, which may form explosive mixtures with air.[4][6] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][3][4]

GHS Classification Summary Table

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-Term | 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Danger

Hazard Pictograms:

-

Skull and Crossbones (GHS06)

-

Health Hazard (GHS08)

-

Environment (GHS09)

Physicochemical and Toxicological Properties

Understanding the fundamental properties of this compound is critical for safe handling and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6283-25-6 | [4][5] |

| Molecular Formula | C₆H₅ClN₂O₂ | [4][7] |

| Molecular Weight | 172.57 g/mol | [5][7] |

| Appearance | Light yellow to amber to dark green powder or crystal | [7] |

| Melting Point | 118-121 °C | [4] |

| Boiling Point | 314.6 °C at 760 mmHg | [4] |

| Flash Point | 144.1 °C | [4] |

| Vapor Pressure | 4.85 x 10⁻⁴ mm Hg at 25 °C (estimated) | [1][4] |

| Autoignition Temperature | 200 °C / 392 °F | [5] |

| Solubility | Soluble in Acetone, Ether, Ethanol.[8] Also soluble in N-methylpyrrolidone (NMP), 2-butanone, 1,4-dioxane, ethyl acetate, acetonitrile, and toluene.[9] | [8][9] |

| LogP (n-octanol/water) | 2.93 | [4] |

Table 2: Toxicological Data for this compound

| Endpoint | Species | Value | Classification Note | Reference(s) |

| LD₅₀ (Oral) | Rat | 2015 mg/kg | This value corresponds to GHS Category 4/5, which is inconsistent with the official GHS classification of Category 2 ("Fatal if swallowed"). The classification may be based on other data; users should handle with extreme caution based on the official classification. | [5] |

| LD₅₀ (Dermal) | Rabbit | >2000 mg/kg | This value corresponds to GHS Category 5 or unclassified, which is inconsistent with the official GHS classification of Category 1 ("Fatal in contact with skin"). The classification may be based on other data; users should handle with extreme caution. | [10] |

| LC₅₀ (Inhalation) | - | No quantitative data available | Classified as GHS Category 2 ("Fatal if inhaled"). | [3][5] |

| Primary Target Organs | - | Blood, Hematopoietic System, Liver | Aromatic amines are known to cause methemoglobinemia and are potential hepatotoxins. | [1][5] |

| Ecotoxicity (Microtox) | - | EC50 = 16.9 mg/L (5 min) | - | [5] |

| Bioaccumulation Factor (BCF, est.) | Fish | 10 | Suggests a low potential for bioconcentration in aquatic organisms. | [2] |

Mechanism of Toxicity: Aromatic Amine-Induced Methemoglobinemia

A primary toxic effect of this compound, like other aromatic amines, is the induction of methemoglobinemia.[1][11] This condition arises from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen.[12][13] The process is initiated by metabolic activation of the amine in the body, primarily by cytochrome P450 enzymes in the liver, to form an N-hydroxylamine metabolite. This metabolite enters red blood cells and initiates a damaging redox cycle.[14]

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. echemi.com [echemi.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C6H5ClN2O2 | CID 22691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 6283-25-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline [aoemj.org]

- 13. researchgate.net [researchgate.net]

- 14. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Safety Guide to 2-Chloro-5-nitroaniline

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed safety overview of 2-Chloro-5-nitroaniline (CAS No. 6283-25-6), a chemical intermediate primarily used in the synthesis of dyes.[1][2] Due to its high toxicity, a thorough understanding of its properties and associated hazards is critical for safe handling in a laboratory or industrial setting. This document compiles essential data from various safety data sheets to support researchers, scientists, and drug development professionals in implementing robust safety protocols.

Chemical and Physical Properties

This compound is an organic compound characterized as a yellow to green solid at room temperature.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6283-25-6 | [2][4][5] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][3][6] |

| Molecular Weight | 172.57 g/mol | [1][6] |

| Appearance | Light yellow to amber to dark green powder or crystal | [1][3] |

| Melting Point | 118.0 to 121.0 °C | [3] |

| Autoignition Temperature | 200 °C / 392 °F | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.23 | [7] |

Hazard Identification and GHS Classification

This compound is classified as a highly hazardous substance. It is fatal if swallowed, inhaled, or in contact with skin.[7][8] Prolonged or repeated exposure may cause damage to organs, specifically the blood and hematopoietic system.[4][7] It is also toxic to aquatic life with long-lasting effects.[7][8]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300 | Fatal if swallowed |

| Acute Toxicity, Dermal | Category 1 | H310 | Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | H330 | Fatal if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373 | May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411 | Toxic to aquatic life with long lasting effects |

Hazard Pictograms:

-

Skull and Crossbones

-

Health Hazard

-

Environment

Toxicological Profile

The primary toxicological concern with this compound is its high acute toxicity via all major routes of exposure.[7] It is a known hepatotoxin and can induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish discoloration of the skin).[2][9]

| Toxicity Type | Effect | Target Organs | Reference |

| Acute Toxicity | Fatal upon exposure (Oral, Dermal, Inhalation) | - | [7][8] |

| Chronic Toxicity | Damage to organs with prolonged/repeated exposure | Blood, Hematopoietic System | [4] |

| Specific Hazard | Methemoglobinemia | Blood | [2][9] |

No detailed experimental protocols for toxicological studies were available in the searched resources.

Safe Handling and Storage Protocols

Due to the severe hazards associated with this compound, stringent adherence to safety protocols is mandatory.

Engineering Controls: Handling should occur in a well-ventilated place, preferably within a closed system or a chemical fume hood to minimize exposure.[4][9] Facilities must be equipped with an eyewash station and a safety shower.[9]

Safe Handling Practices:

-

Avoid all personal contact, including the inhalation of dust.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]

-

Wash hands and any exposed skin thoroughly after handling.[4][8]

-

Prevent the formation and accumulation of dust, as it can form an explosive mixture with air.[4][10]

-

Use non-sparking tools to prevent ignition.[11]

Storage Conditions:

-

Keep containers tightly sealed and store locked up.[4][7][8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. shuangdingchemistry.com [shuangdingchemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 6283-25-6 [sigmaaldrich.com]

- 6. Benzenamine, 2-chloro-5-nitro- [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-5-nitroaniline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-Chloro-5-nitroaniline, a key chemical intermediate in the pharmaceutical, dye, and agrochemical industries. The document details the compound's discovery and history, its physicochemical and spectroscopic properties, and various methods for its synthesis. Detailed experimental protocols for common synthetic routes are provided, along with a summary of its primary applications. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound, with the CAS number 6283-25-6, is an aromatic organic compound of significant interest due to its role as a versatile building block in chemical synthesis.[1][2] Its structure, featuring a chlorinated and nitrated aniline (B41778) ring, provides multiple reactive sites for the construction of more complex molecules. This guide delves into the historical context of its discovery, presents its key chemical and physical data in a structured format, outlines detailed experimental procedures for its preparation, and illustrates its synthetic utility.

Discovery and History

While the precise first synthesis of this compound is not definitively documented in readily available literature, its history is intertwined with the development of synthetic dyes and medicinal chemistry in the late 19th and early 20th centuries. The Beilstein database, a comprehensive repository of organic compounds, lists this compound under the reference number 2208878, suggesting its characterization during this period of burgeoning organic synthesis.[1][3] The systematic study of halogenated and nitrated aniline derivatives was driven by the need for new chromophores for the dye industry and for intermediates in the burgeoning field of pharmaceuticals. Early investigations into the nitration of chloroanilines and the chlorination of nitroanilines were common, and it is within this context that this compound was likely first prepared and characterized.

Data Presentation

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 6283-25-6 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Melting Point | 118-121 °C | |

| Boiling Point | ~337 °C (estimated) | |

| Solubility | Soluble in ethanol (B145695), ether, and hot water. | |

| Density | 1.55 g/cm³ (calculated) |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are summarized in Table 2.

| Spectroscopic Technique | Data |

| ¹H NMR | δ (ppm): 7.61 (d, 1H), 7.52 (dd, 1H), 7.39 (d, 1H), 4.42 (s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): 147.5, 143.68, 129.92, 125.26, 113.28, 109.72 |

| Infrared (IR) | Major peaks at approximately 3400-3300 cm⁻¹ (N-H stretching), 1520 cm⁻¹ (asymmetric NO₂ stretching), 1340 cm⁻¹ (symmetric NO₂ stretching), 820 cm⁻¹ (C-Cl stretching) |

| UV-Vis | λmax in ethanol at approximately 235 nm and 380 nm |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. A summary of the crystallographic data is provided in Table 3.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 13.6233(10) Å |

| b | 3.7445(3) Å |

| c | 13.6420(9) Å |

| α | 90° |

| β | 91.768(5)° |

| γ | 90° |

| Volume | 695.58(9) ų |

| Z | 4 |

Experimental Protocols

Several synthetic routes to this compound have been reported. The most common methods start from either m-dichlorobenzene or 3-chloroaniline.

Synthesis from m-Dichlorobenzene

This two-step synthesis involves the nitration of m-dichlorobenzene followed by amination.

Step 1: Nitration of m-Dichlorobenzene to 1,3-Dichloro-4-nitrobenzene

-

Materials: m-Dichlorobenzene, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

m-Dichlorobenzene is slowly added to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

Step 2: Amination of 1,3-Dichloro-4-nitrobenzene to this compound

-

Materials: 1,3-Dichloro-4-nitrobenzene, aqueous ammonia (B1221849), ethanol.

-

Procedure:

-

1,3-Dichloro-4-nitrobenzene is dissolved in ethanol in a pressure vessel.

-

Aqueous ammonia is added, and the vessel is sealed.

-

The mixture is heated at a specified temperature (e.g., 150-180 °C) for several hours.

-

After cooling, the product crystallizes out and is collected by filtration.

-

The crude product is washed with water and can be recrystallized from ethanol to yield pure this compound.

-

Synthesis from 3-Chloroaniline

This method involves the protection of the amino group, followed by nitration and deprotection.[5]

Step 1: Acetylation of 3-Chloroaniline

-

Materials: 3-Chloroaniline, acetic anhydride (B1165640), sodium acetate.

-

Procedure:

-

3-Chloroaniline is dissolved in glacial acetic acid.

-

Acetic anhydride is added, followed by sodium acetate.

-

The mixture is refluxed for a short period, then cooled and poured into water.

-

The precipitated 3-chloroacetanilide is filtered, washed, and dried.

-

Step 2: Nitration of 3-Chloroacetanilide

-

Materials: 3-Chloroacetanilide, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

3-Chloroacetanilide is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C).

-

A cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature.

-

The reaction is stirred for a few hours at low temperature and then poured onto ice.

-

The resulting nitro derivative is filtered and washed.

-

Step 3: Hydrolysis to this compound

-

Materials: The nitrated product from Step 2, sulfuric acid.

-

Procedure:

-

The nitro derivative is heated with dilute sulfuric acid to hydrolyze the acetyl group.

-

After cooling, the mixture is neutralized with a base (e.g., sodium carbonate) to precipitate the this compound.

-

The product is filtered, washed with water, and purified by recrystallization.

-

Mandatory Visualizations

Synthesis Workflow from m-Dichlorobenzene

Caption: Workflow for the synthesis of this compound.

Role as a Chemical Intermediate

Caption: Applications of this compound.

Applications in Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a variety of more complex organic molecules.

-

Pharmaceuticals: It is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is used in the production of Fenbendazole, a broad-spectrum benzimidazole (B57391) anthelmintic used against gastrointestinal parasites.[5] It is also a precursor for the synthesis of other heterocyclic compounds with potential biological activity.[4]

-

Dyes and Pigments: The amino and nitro groups on the aromatic ring make this compound a suitable precursor for the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

-

Agrochemicals: It serves as an intermediate in the manufacture of certain herbicides and fungicides. The specific substitution pattern on the aniline ring can be modified to produce molecules with desired pesticidal properties.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood.

Conclusion

This compound is a chemical intermediate of significant industrial importance. While its precise historical discovery remains to be definitively pinpointed, its utility in the synthesis of pharmaceuticals, dyes, and agrochemicals is well-established. This guide has provided a consolidated source of its key properties, detailed synthetic protocols, and an overview of its applications, which will be of benefit to researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. 2-Chloro-5-nitro-benzamine | 6283-25-6 [chemicalbook.com]

- 2. This compound | CAS 6283-25-6 [matrix-fine-chemicals.com]

- 3. 5-氯-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Chloro-5-nitroaniline in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-5-nitroaniline as a key intermediate in the synthesis of azo dyes. The presence of the electron-withdrawing nitro and chloro groups on the aniline (B41778) ring makes this compound a valuable diazo component for producing a range of yellow, orange, and red shades, particularly for disperse dyes applied to synthetic fibers.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component.[1] this compound serves as the primary aromatic amine (the diazo component) in this process. Its diazonium salt is an effective electrophile that can react with various coupling components like phenols, naphthols, and aromatic amines to form stable and intensely colored azo dyes.[2] The specific properties of the final dye, such as color, lightfastness, and wash fastness, are determined by the molecular structure of both the diazo and coupling components. Azo dyes derived from nitroaniline precursors are known for their good to very good light and wash fastness on synthetic fibers like polyester.[3]

Data Presentation

The following tables summarize typical quantitative data for disperse azo dyes synthesized from nitroaniline derivatives, which are comparable to what can be expected from dyes derived from this compound. The data is compiled from studies on structurally similar compounds.

Table 1: Spectroscopic Properties of Representative Azo Dyes

| Diazo Component | Coupling Component | λmax (nm) | log ε | Reference |

| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | 512 | 4.2 | [4] |

| 2-Methoxy-5-nitroaniline | 2-Hydroxynaphthalene | 480 | 4.1 | [4] |

| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | 525 | 4.3 | [4] |

| 2-Methoxy-5-nitroaniline | 1,3-Diaminobenzene | 467 | 4.0 | [5] |

| 2-Methoxy-5-nitroaniline | 3-Aminophenol | 490 | 4.1 | [4] |

Table 2: Fastness Properties of Representative Azo Dyes on Polyester Fabric